3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with cyclohexyl isocyanate, followed by cyclization with an appropriate reagent to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazoles with different substituents, such as:
- 3-(4-Methylphenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole
- 3-(4-Fluorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the chlorophenyl group, for example, may enhance its antimicrobial activity compared to other similar compounds.
Properties
CAS No. |
919117-32-1 |
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Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-8-6-12(7-9-13)16-19-17(23-21-16)15-10-14(20-22-15)11-4-2-1-3-5-11/h6-11H,1-5H2 |
InChI Key |
IVQNYGLMDVRDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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